molecular formula C10H9NO2 B3289867 3-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 861580-69-0

3-Hydroxy-8-methylquinolin-2(1H)-one

Cat. No. B3289867
M. Wt: 175.18 g/mol
InChI Key: CZSLHINQRSDCPZ-UHFFFAOYSA-N
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Description

3-Hydroxy-8-methylquinolin-2(1H)-one, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the chemical formula C10H8N2O2. It is a derivative of quinoline and is commonly used in various scientific research applications.

Scientific Research Applications

Corrosion Inhibition

3-Hydroxy-8-methylquinolin-2(1H)-one derivatives have been researched for their use as corrosion inhibitors. Studies have shown that certain compounds, like those combining 8-hydroxyquinoline and benzimidazol-2-one units, can effectively inhibit carbon steel corrosion in hydrochloric acid media. The synthesized compounds have demonstrated a high level of inhibitory action, with some reaching an effectiveness of up to 91%. These findings suggest potential applications in industrial settings where metal corrosion is a concern (Faydy et al., 2019).

Synthesis and Evaluation in Lubricating Greases

Derivatives of 3-Hydroxy-8-methylquinolin-2(1H)-one have been synthesized and evaluated for their role as antioxidants in lubricating greases. These compounds have been shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, which is indicative of their antioxidant properties. This application is significant for industries relying on lubricants for machinery and equipment maintenance (Hussein et al., 2016).

Biological Importance and Medicinal Chemistry

3-Hydroxy-8-methylquinolin-2(1H)-one compounds have been highlighted for their biological importance. A study has shown a new route to synthesize these compounds, which are of great significance in both synthetic organic and medicinal chemistry. The synthesized compounds have shown potential in various biological applications, underlining their importance in drug development and other medicinal applications (Detsi et al., 1996).

Anticancer Activity

Research has been conducted on 3-Hydroxy-8-methylquinolin-2(1H)-one derivatives for their anticancer activities. Certain synthesized derivatives have been screened against various cancer cell lines, showing promising antiproliferative properties. This suggests potential applications in cancer treatment and therapy (Talaat et al., 2022).

Photoluminescent Characteristics

Studies have been conducted on the photoluminescent characteristics of 8-hydroxy-2-methylquinoline derivatives. These compounds have shown significant photoluminescent properties, which could be beneficial in various fields such as optoelectronics, light-emitting devices, and sensors (Liuqing, 2013).

properties

IUPAC Name

3-hydroxy-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSLHINQRSDCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-8-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Duplantier, SL Becker, MJ Bohanon… - Journal of medicinal …, 2009 - ACS Publications
3-Hydroxyquinolin-2(1H)-one (2) was discovered by high throughput screening in a functional assay to be a potent inhibitor of human DAAO, and its binding affinity was confirmed in a …
Number of citations: 126 pubs.acs.org
CK Skepper, D Armstrong, CJ Balibar… - Journal of Medicinal …, 2020 - ACS Publications
Since their discovery over 5 decades ago, quinolone antibiotics have found enormous success as broad spectrum agents that exert their activity through dual inhibition of bacterial DNA …
Number of citations: 21 pubs.acs.org

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